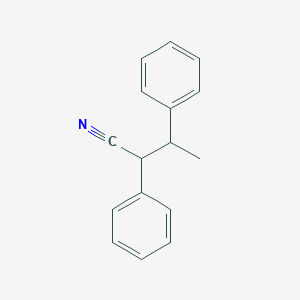
2,3-Diphenylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenylbutanenitrile is an organic compound with the molecular formula C16H15N It is characterized by the presence of two phenyl groups attached to a butanenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
2,3-Diphenylbutanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzyl chloride in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions, leading to the formation of the desired nitrile compound.
Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 2-phenylacetonitrile can yield this compound. This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the control of reaction temperature and time, are crucial factors in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
2,3-Diphenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the nitrile group under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学研究应用
2,3-Diphenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-diphenylbutanenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity and can engage in π-π interactions with aromatic residues in proteins or other biomolecules.
相似化合物的比较
Similar Compounds
4-Bromo-2,2-diphenylbutanenitrile: This compound has a similar structure but includes a bromine atom, which can alter its reactivity and applications.
2,2-Diphenylbutanenitrile: Lacks the additional phenyl group at the 3-position, leading to different chemical properties and reactivity.
Uniqueness
2,3-Diphenylbutanenitrile is unique due to the presence of two phenyl groups, which enhance its stability and potential for diverse chemical transformations. Its structural features make it a valuable intermediate in organic synthesis and a useful probe in scientific research.
属性
CAS 编号 |
5558-90-7 |
|---|---|
分子式 |
C16H15N |
分子量 |
221.30 g/mol |
IUPAC 名称 |
2,3-diphenylbutanenitrile |
InChI |
InChI=1S/C16H15N/c1-13(14-8-4-2-5-9-14)16(12-17)15-10-6-3-7-11-15/h2-11,13,16H,1H3 |
InChI 键 |
DRIXCPODDGFEDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


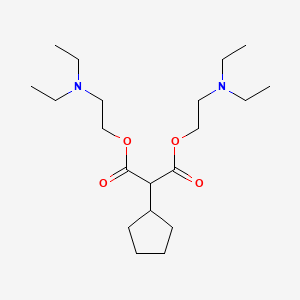
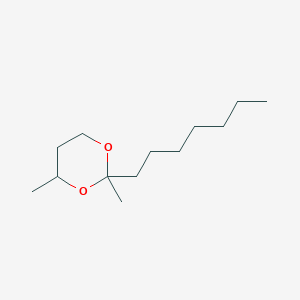
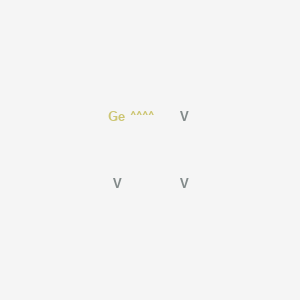
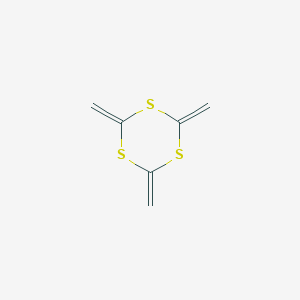
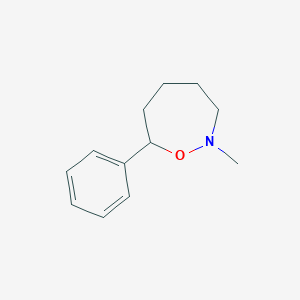
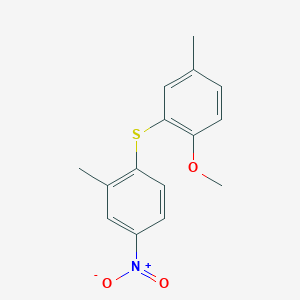
![4-Methyl-3,4-dihydro-2H-naphtho[1,2-b]thiopyran](/img/structure/B14739451.png)
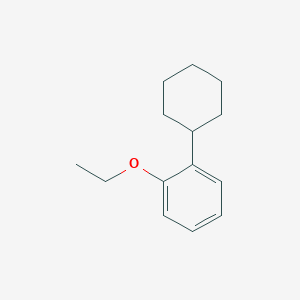
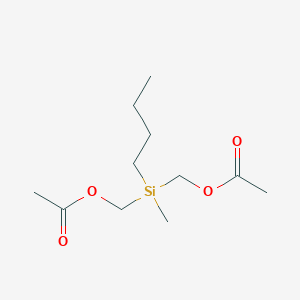
![N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-4-methylbenzamide](/img/structure/B14739475.png)
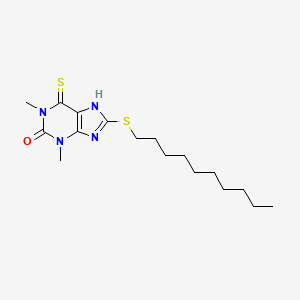
![N,N'-bis[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]hexanediamide](/img/structure/B14739481.png)
![Ethyl 2-[2-(4-oxo-4-thiophen-2-yl-butanoyl)oxypropanoylamino]-5-phenyl-thiophene-3-carboxylate](/img/structure/B14739483.png)

